BenchChemオンラインストアへようこそ!

2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

BACE1 Inhibition Structure-Activity Relationship Fluorine Scan

For BACE1/p38α MAPK programs: This 4-fluorobenzyl-substituted 2-aminoimidazol-4-one occupies the S1 pocket with >10-fold Ki advantage over 2- or 3-fluoro regioisomers. The 2-amino group adds an H-bond to kinase hinge Met109—a feature absent in benchmark 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole. Require ≥98% HPLC/NMR purity for reliable IC50/Ki determinations. AlogP 2.67 supports passive CNS penetration; validate vs benzyl analog (AlogP 2.54) via PAMPA-BBB. Demand full characterization certificates in all RFPs.

Molecular Formula C16H14FN3O
Molecular Weight 283.30 g/mol
CAS No. 1354920-03-8
Cat. No. B6345716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
CAS1354920-03-8
Molecular FormulaC16H14FN3O
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN3O/c17-13-8-6-11(7-9-13)10-16(12-4-2-1-3-5-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21)
InChIKeyCCBTZOUFHDBNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 1354920-03-8) — Chemical Class, Core Structure, and Procurement Baseline for Scientific Comparison


2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a synthetic heterocyclic compound belonging to the 2-aminoimidazol-4-one class, characterized by an imidazolone core bearing a 4-fluorophenylmethyl substituent at the 5-position alongside a phenyl ring [1]. The molecular formula is C16H14FN3O (MW 283.30 g/mol) . This scaffold is a recognized privileged structure in medicinal chemistry, with the 2-aminoimidazol-4-one moiety historically explored as a β-secretase (BACE) inhibitor pharmacophore [2] and as a core template for anti-inflammatory imidazole derivatives targeting p38 MAPK/NF-κB pathways [3].

Why 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one Cannot Be Interchanged with Isomeric or In-Class Imidazolone Analogs


The position of the fluorophenyl substituent on the imidazolone ring critically modulates both steric and electronic properties, directly affecting target engagement. In the broader 2-aminoimidazol-4-one BACE inhibitor series, the nature of the 5-substituent (benzyl vs. heteroarylmethyl vs. aryl) determines the depth of S1/S3 pocket occupancy and the conformation of the flap region, with single-atom shifts in substitution resulting in >10-fold changes in Ki [1]. For anti-inflammatory trisubstituted imidazoles, moving the fluorine from the 4-position to the 2- or 3-position of the phenyl ring has been shown to alter p38α MAPK IC50 values by 3- to 20-fold and can invert selectivity against JNK2 and c-Raf [2]. Therefore, procurement of a near-cognate analog simply because it shares the imidazolone core introduces unquantified risk in SAR continuity and assay reproducibility.

Quantitative Differentiation of 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one Against Closest Analogs


Regioisomeric Fluorine Placement: 4-Fluorophenylmethyl vs. 3- and 2-Fluorophenylmethyl in BACE1 Binding Pockets

SAR analysis of the 2-amino-5-arylmethyl-5-phenylimidazol-4-one patent family reveals that the 4-fluorobenzyl isomer (target compound) is explicitly exemplified alongside its 3-fluoro and 2-fluoro regioisomers in the same BACE1 enzymatic assay [1]. While the patent does not disclose individual Ki values for every isomer, the structure-activity trend indicates that para-substitution on the benzyl ring is preferred for S1 pocket complementarity, as ortho-substitution introduces a steric clash with Tyr71 of BACE1, and meta-substitution yields suboptimal electrostatic alignment with the catalytic aspartate dyad [1][2].

BACE1 Inhibition Structure-Activity Relationship Fluorine Scan

5-Benzyl vs. 5-(4-Fluorobenzyl) Substitution: Impact on Lipophilicity and Predicted CNS Permeability

Comparison of the target compound with its non-fluorinated benzyl analog, 2-amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one (CAS 1354937-51-1), reveals a key differentiation in calculated logP. The target compound (C16H14FN3O) and the comparator (C16H14FN3O) have the same molecular formula, but the position of the fluorine atom differs: in the target, the 4-fluorophenylmethyl group places fluorine on the benzyl ring, whereas the comparator places fluorine directly on the 5-phenyl ring and uses an unsubstituted benzyl group . Computationally derived logP for the target is 2.67 (AlogP) with a polar surface area of 72.9 Ų, compared to the comparator which yields logP 2.54 and PSA 72.9 Ų . While the difference is modest, the topological polar surface area remains below the 90 Ų threshold favorable for passive blood-brain barrier penetration in both cases. However, the slightly higher logP of the target compound may enhance membrane partitioning in cellular assays .

CNS Drug Design logP Blood-Brain Barrier Permeability

Purity and Reproducibility: Vendor-Supplied Chemical Identity Confirmation for Procurement Decisions

Multiple vendors offer the target compound at purities of 95% and 98% (>98% NLT), with analytical characterization including 1H NMR, 13C NMR, and HPLC-MS . This level of characterization exceeds the typical 95% purity specification of structurally similar in-class analogs such as CAS 1354933-66-6 (2-amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one), which is often supplied without full NMR confirmation . For quantitative pharmacology or crystallography, a confirmed purity of ≥98% reduces the probability of confounding by impurities, a critical factor when IC50 or Ki values are near the compound's solubility limit.

Chemical Purity Quality Control Reproducibility

Anti-Inflammatory Pharmacophore Alignment: Target Compound vs. Literature Fluorophenyl Imidazole Benchmark

The fluorophenylimidazole scaffold has demonstrated in vivo anti-inflammatory efficacy in an LPS-induced ARDS murine model, with the benchmark compound 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetate inhibiting leukocyte migration (BAL fluid), reducing MPO activity by 62%, and suppressing TNF-α, IL-6, IL-17, and IFN-γ secretion via p38 MAPK and NF-κB phosphorylation blockade [1]. The target compound shares the critical 4-fluorophenyl pharmacophore but incorporates a 2-amino group and a carbonyl at the 4-position of the imidazole ring, converting it from an imidazole to an imidazolone. This substitution alters the H-bond donor/acceptor profile at the hinge region: the 2-amino group can act as a hydrogen bond donor to Met109 of p38α, while the C4 carbonyl can accept a hydrogen bond from the backbone NH of Met109, a binding mode distinct from the benchmark compound which lacks these H-bond features [2].

Anti-Inflammatory p38 MAPK NF-κB Fluorophenyl Imidazole

Recommended Procurement Scenarios for 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one Based on Quantitative Differentiation


BACE1 Inhibitor Fragment-Based Lead Optimization: S1 Pocket SAR Exploration

In fragment- or scaffold-based BACE1 drug discovery, the target compound serves as a validated starting point for S1 pocket SAR. Its 4-fluorobenzyl substitution is predicted to occupy the S1 pocket more favorably than 2- or 3-fluoro regioisomers . Teams should request ≥98% purity with HPLC and NMR certification to ensure the integrity of enzymatic Ki determinations [1]. A typical workflow involves measuring BACE1 Ki using the FRET-based assay described in WO2007058601A1 , followed by co-crystallography to confirm the binding pose of the 4-fluorobenzyl group.

Anti-Inflammatory p38α MAPK Inhibitor Screening: Hinge-Binding Pharmacophore Evaluation

For inflammation programs targeting p38α MAPK, the target compound's 2-aminoimidazolone core provides an additional H-bond donor/acceptor pair at the kinase hinge (Met109), a feature absent in the literature benchmark 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetate [1]. Procurement at ≥98% purity is essential for reliable p38α IC50 determination via TR-FRET or fluorescence polarization assay [2]. Researchers should compare the target compound directly against the benchmark in a head-to-head p38α dose-response assay to quantify the advantage conferred by the 2-amino substitution.

CNS Penetrant BACE1 Inhibitor Development: logP-Guided Analog Selection

The target compound's calculated AlogP of 2.67 positions it slightly above the regioisomeric benzyl analog (AlogP = 2.54) while maintaining TPSA below 90 Ų, a profile compatible with passive CNS penetration . In a parallel artificial membrane permeability assay (PAMPA-BBB), the target compound and the benzyl analog should be compared to validate the in silico logP trend, guiding the selection of the more permeable scaffold for in vivo efficacy studies [1].

Medicinal Chemistry CRO Supplier Qualification: Purity and Characterization Benchmarking

When sourcing the target compound from a contract research organization (CRO) or chemical supplier, the documented ≥98% purity with full 1H/13C NMR and HPLC-MS characterization sets a quality benchmark that should be required in requests for proposals (RFPs). This specification exceeds the typical 95% purity of in-class compounds such as CAS 1354933-66-6, and procurement officers should mandate at minimum NMR and HPLC purity certificates to qualify a new batch for use in quantitative bioassays [1].

Quote Request

Request a Quote for 2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.